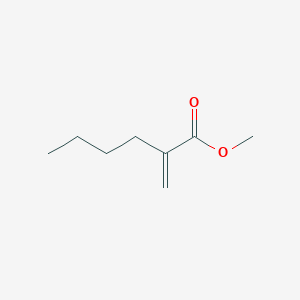

Methyl 2-methylidenehexanoate

Descripción

Methyl 2-methylidenehexanoate is a methyl ester derivative of a substituted hexanoic acid, characterized by a methylidene group (CH₂=C) at the second carbon of the hexanoate chain. Based on nomenclature conflicts in the provided evidence, the compound’s exact structure remains ambiguous. For instance, lists "methyl 2-methylprop-2-enoate" and "2-methylidenehexanoic acid" as distinct entities, while and associate "2-methylidenehexanoate" with butyl acrylate (CAS 141-32-2), a butyl ester of acrylic acid . Structurally, this compound may resemble methyl methacrylate (MMA, CAS 80-62-6) but with an extended carbon chain.

Propiedades

IUPAC Name |

methyl 2-methylidenehexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUBUUXHLGKOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317621 | |

| Record name | methyl 2-methylidenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3070-68-6 | |

| Record name | NSC319473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-methylidenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-methylidenehexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylidenehexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-methylidenehexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-methylidenehexanoic acid.

Reduction: 2-methylidenehexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 2-methylidenehexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which methyl 2-methylidenehexanoate exerts its effects depends on the specific reactions it undergoes. In general, the ester group is susceptible to nucleophilic attack, leading to various transformations. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparación Con Compuestos Similares

Methyl Methacrylate (MMA)

- Structure : CH₂=C(CH₃)COOCH₃.

- Key Difference: MMA has a methyl group at the α-position of the acrylate, whereas Methyl 2-methylidenehexanoate hypothetically features a longer hexanoate chain with a methylidene group at C2 .

Butyl Acrylate (BA, CAS 141-32-2)

- Structure : CH₂=CHCOO(CH₂)₃CH₃.

- Comparison: BA shares the acrylate ester backbone but has a butyl group instead of methyl and lacks the methylidene substitution at C2.

Methyl 2-Hydroxydodecanoate

- Structure: A methyl ester of a hydroxyl-substituted dodecanoic acid.

- Contrast: Unlike this compound, this compound features a hydroxyl group and a longer 12-carbon chain. highlights its classification as low-hazard, with safety protocols emphasizing glove use and respiratory protection, which may extend to other methyl esters .

Physical and Chemical Properties

While direct data for this compound are absent, references a "Table 3: Properties of Methyl Ester," which could imply shared traits with similar esters:

- Boiling Point : Methyl esters typically range from 80–200°C, depending on chain length.

- Solubility : Likely hydrophobic, aligning with other acrylate esters.

Actividad Biológica

Methyl 2-methylidenehexanoate, also known as Propan-2-yl 3-hydroxy-5-methyl-2-methylidenehexanoate, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 156.23 g/mol. Its structure features a methylene bridge and hydroxyl groups, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 156.23 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 180 °C |

| Melting Point | -20 °C |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules and pathways:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy regulation.

- Antimicrobial Properties : Research has shown that derivatives of hexanoic acids exhibit antimicrobial activity, suggesting that this compound might share similar properties, making it useful in food preservation and pharmaceuticals.

- Anti-inflammatory Effects : The compound's structural similarities to fatty acids may enable it to modulate inflammatory responses, providing therapeutic potential in managing conditions related to inflammation.

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of various hexanoic acid derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5–1.0 mg/mL. -

Metabolic Modulation :

Another investigation focused on the impact of this compound on metabolic pathways in vitro. The compound was shown to influence the activity of key enzymes such as lipase and phospholipase, suggesting a role in lipid metabolism modulation. This could have implications for managing metabolic disorders.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition against S. aureus and E. coli | |

| Enzyme Inhibition | Affects lipase and phospholipase activity | |

| Anti-inflammatory | Potential modulation of inflammatory responses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.